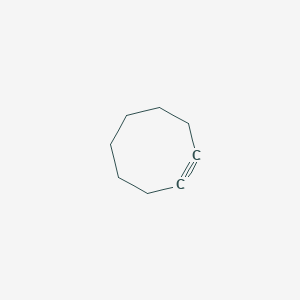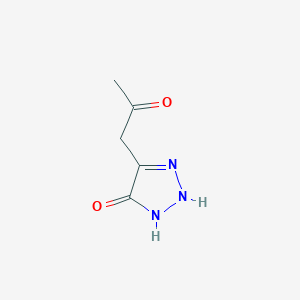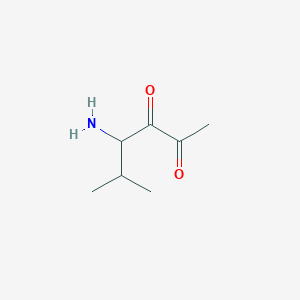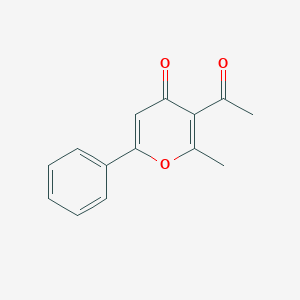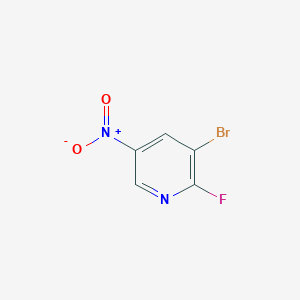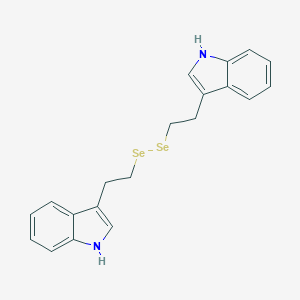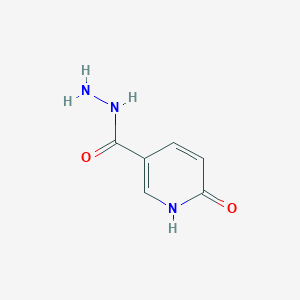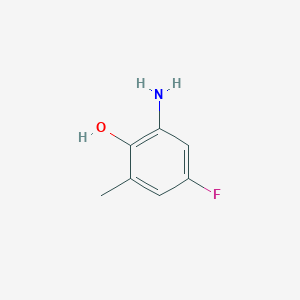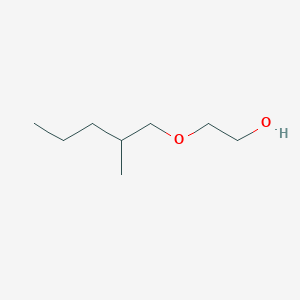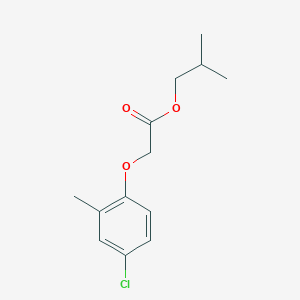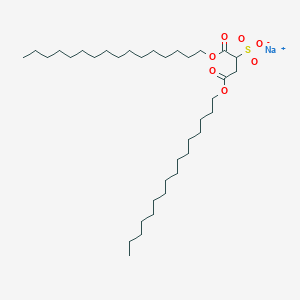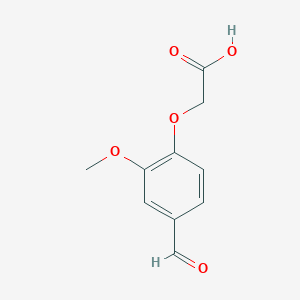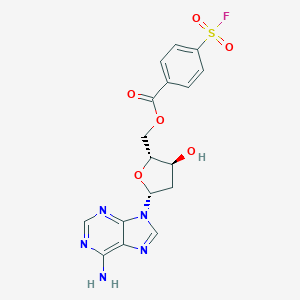
FSBdA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FSBdA, also known as 2-fluorosubstituted benzimidazole riboside, is a synthetic compound that has recently gained attention in scientific research. This molecule is a nucleoside analog that can be used in the synthesis of nucleic acids. FSBdA has been shown to have potential applications in cancer therapy and antiviral treatments. In
Mécanisme D'action
FSBdA is a nucleoside analog that can be incorporated into the growing DNA chain during replication. Once incorporated, FSBdA causes premature termination of DNA synthesis, leading to the inhibition of cell growth and proliferation. FSBdA also inhibits viral RNA polymerase by acting as a chain terminator during viral replication.
Effets Biochimiques Et Physiologiques
FSBdA has been shown to have low toxicity and high selectivity towards cancer cells and viral replication. FSBdA has also been shown to induce apoptosis in cancer cells and inhibit viral replication in vitro. However, FSBdA may have potential side effects on normal cell replication and DNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
FSBdA has several advantages for lab experiments, including its low toxicity and high selectivity towards cancer cells and viral replication. FSBdA also has potential applications in cancer therapy and antiviral treatments. However, FSBdA may have limitations in terms of its specificity towards certain cancer cells and its potential side effects on normal cell replication and DNA synthesis.
Orientations Futures
Include the development of more specific analogs of FSBdA for targeted cancer therapy and the exploration of FSBdA as a potential treatment for other viral infections. Further research is also needed to investigate the potential side effects of FSBdA on normal cell replication and DNA synthesis.
Méthodes De Synthèse
FSBdA can be synthesized using a two-step process. The first step involves the reaction of 2-fluorobenzimidazole with N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dry acetonitrile. The second step involves the reaction of the intermediate product with ribose in the presence of trifluoroacetic acid (TFA) and triethylamine (TEA). The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
FSBdA has potential applications in cancer therapy and antiviral treatments. In cancer therapy, FSBdA has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting DNA synthesis. FSBdA has also been shown to have antiviral activity against hepatitis C virus (HCV) by inhibiting the viral RNA polymerase.
Propriétés
Numéro CAS |
126463-19-2 |
|---|---|
Nom du produit |
FSBdA |
Formule moléculaire |
C17H16FN5O6S |
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C17H16FN5O6S/c18-30(26,27)10-3-1-9(2-4-10)17(25)28-6-12-11(24)5-13(29-12)23-8-22-14-15(19)20-7-21-16(14)23/h1-4,7-8,11-13,24H,5-6H2,(H2,19,20,21)/t11-,12+,13+/m0/s1 |
Clé InChI |
LHCIYNNCZKYAFR-YNEHKIRRSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=C(C=C4)S(=O)(=O)F)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=C(C=C4)S(=O)(=O)F)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=C(C=C4)S(=O)(=O)F)O |
Synonymes |
5'-fluorosulfonylbenzoyldeoxyadenosine FSBdA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)
